molecular formula C12H12O6 B4102136 (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid

Cat. No.: B4102136
M. Wt: 252.22 g/mol
InChI Key: LLURXEPIGQJFOJ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)malonic acid is an organic compound that features a benzodioxin ring attached to a malonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with malonic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)malonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)malonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes and receptors, potentially inhibiting their activity. The malonic acid moiety can participate in metabolic pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)malonic acid is unique due to the presence of both the benzodioxin ring and the malonic acid moiety

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c13-11(14)8(12(15)16)5-7-6-17-9-3-1-2-4-10(9)18-7/h1-4,7-8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLURXEPIGQJFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CC(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid
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(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid
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(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid
Reactant of Route 4
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid
Reactant of Route 5
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid
Reactant of Route 6
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid

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